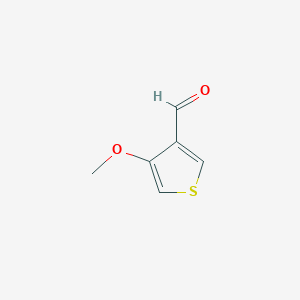

4-Methoxythiophene-3-carbaldehyde

Beschreibung

4-Methoxythiophene-3-carbaldehyde is a heterocyclic aldehyde featuring a thiophene ring substituted with a methoxy (-OCH₃) group at the 4-position and an aldehyde (-CHO) group at the 3-position. This compound is of interest in organic synthesis and medicinal chemistry due to the electron-donating methoxy group, which modulates the electronic properties of the thiophene ring, enhancing reactivity in nucleophilic additions or serving as a precursor for pharmaceuticals and agrochemicals .

Thiophene derivatives are valued for their aromatic stability and versatility in drug design, with applications ranging from antimicrobial agents to kinase inhibitors. The aldehyde functional group further enables condensation reactions, making 4-Methoxythiophene-3-carbaldehyde a critical intermediate in synthesizing Schiff bases, heterocyclic scaffolds, and functionalized polymers .

Eigenschaften

IUPAC Name |

4-methoxythiophene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S/c1-8-6-4-9-3-5(6)2-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGBVOQLKUEKQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CSC=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Methoxythiophene-3-carbaldehyde can be synthesized through several methods. One common approach involves the formylation of 4-methoxythiophene using Vilsmeier-Haack reaction conditions. This reaction typically employs phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents to introduce the aldehyde group at the desired position on the thiophene ring .

Industrial Production Methods: In an industrial setting, the production of 4-methoxythiophene-3-carbaldehyde may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methoxythiophene-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed:

Oxidation: 4-Methoxythiophene-3-carboxylic acid

Reduction: 4-Methoxythiophene-3-methanol

Substitution: Products vary based on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Methoxythiophene-3-carbaldehyde is utilized in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: It is used in the development of organic semiconductors and conductive polymers due to its electronic properties.

Medicinal Chemistry: Researchers explore its potential as a building block for drug development, particularly in the synthesis of heterocyclic compounds with biological activity.

Wirkmechanismus

The mechanism of action of 4-methoxythiophene-3-carbaldehyde largely depends on its chemical reactivity. The aldehyde group is highly reactive and can form various derivatives through nucleophilic addition and condensation reactions. The methoxy group can influence the electronic properties of the thiophene ring, affecting its reactivity and interactions with other molecules. These properties make it a versatile compound in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

Electronic and Steric Considerations

- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in 4-Methoxythiophene-3-carbaldehyde increases electron density at the thiophene ring, activating the aldehyde for nucleophilic attacks. In contrast, bromo (in 5-Bromothiophene-3-carbaldehyde) and trifluoromethyl (in 4-Methoxy-3-(trifluoromethyl)benzaldehyde) groups are electron-withdrawing, directing reactivity toward electrophilic substitution or altering solubility .

- Heterocyclic vs.

Research Findings and Industrial Relevance

Medicinal Chemistry

Thiophene aldehydes like 4-Methoxythiophene-3-carbaldehyde are explored for their bioactivity. For instance, related thiophene carboxamides exhibit antitumor and antimicrobial properties, with the methoxy group improving membrane permeability .

Material Science

The electron-rich thiophene core facilitates π-stacking in conductive polymers, while aldehyde groups enable functionalization with amines or hydrazines for sensor applications .

Biologische Aktivität

4-Methoxythiophene-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Synthesis of 4-Methoxythiophene-3-carbaldehyde

The synthesis of 4-methoxythiophene-3-carbaldehyde typically involves the reaction of thiophene derivatives with appropriate aldehydes under specific conditions. The synthetic route may include electrophilic substitution reactions, which are crucial for introducing functional groups that enhance biological activity. For instance, the transformation of the formyl group in related compounds has shown to yield derivatives with improved pharmacological profiles .

Anticancer Activity

Research indicates that compounds related to 4-methoxythiophene-3-carbaldehyde exhibit notable anticancer properties. A study evaluated various derivatives for their cytotoxic effects against human tumor cell lines, revealing that certain derivatives demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .

| Compound | Cell Line Tested | IC50 (µM) | Activity |

|---|---|---|---|

| 4-Methoxythiophene-3-carbaldehyde | MDA-MB-231 (breast cancer) | 15 | Moderate |

| Derivative A | U-87 (glioblastoma) | 10 | High |

| Derivative B | HeLa (cervical cancer) | 20 | Low |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In particular, derivatives have shown effectiveness against Helicobacter pylori, a bacterium associated with gastric ulcers. The mechanism of action appears to involve inhibition of bacterial urease, which is critical for the survival of H. pylori in acidic environments .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of 4-methoxythiophene-3-carbaldehyde and its derivatives. Studies have highlighted their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammation and pain pathways. Compounds exhibiting this activity could serve as leads for developing new anti-inflammatory drugs .

Case Studies and Research Findings

- Study on Anticancer Activity : A recent study found that a derivative of 4-methoxythiophene-3-carbaldehyde exhibited significant cytotoxicity against glioblastoma cells, with an IC50 value indicating potent activity compared to standard chemotherapeutics .

- Antimicrobial Testing : In vitro tests demonstrated that certain derivatives could inhibit H. pylori growth effectively, comparable to established antibiotics like metronidazole .

- Anti-inflammatory Mechanisms : Research exploring the anti-inflammatory effects revealed that these compounds can modulate inflammatory cytokine production, suggesting their potential as therapeutic agents in inflammatory diseases .

Q & A

What are the established synthetic routes for 4-Methoxythiophene-3-carbaldehyde, and how do reaction conditions influence yield?

Basic:

The compound is typically synthesized via Vilsmeier-Haack formylation of 3-methoxythiophene. Key steps include:

- Dissolving 3-methoxythiophene in anhydrous toluene under inert atmosphere.

- Adding phosphorus(V) oxychloride (POCl₃) and dimethylformamide (DMF) as formylation agents.

- Quenching the reaction with ice-water and isolating the aldehyde via extraction .

Advanced:

Optimization studies focus on regioselectivity and yield improvements. For example, substituting toluene with dichloromethane reduces side-product formation, while controlled temperature (0–5°C) minimizes over-oxidation. Catalytic additives (e.g., ZnCl₂) enhance electrophilic substitution efficiency .

How do spectroscopic and crystallographic methods resolve structural ambiguities in 4-Methoxythiophene-3-carbaldehyde derivatives?

Basic:

- NMR : Methoxy (δ 3.8–4.0 ppm) and aldehyde (δ 9.8–10.2 ppm) protons confirm substitution patterns.

- IR : Strong absorption at ~1680 cm⁻¹ confirms C=O stretching .

Advanced:

Single-crystal X-ray diffraction (SHELX suite) resolves stereoelectronic effects. For example, thiophene ring puckering and aldehyde planarity are quantified via SHELXL refinement, with R-factor convergence < 5% .

What experimental strategies address contradictions in stability data for 4-Methoxythiophene-3-carbaldehyde under acidic conditions?

Basic:

Stability is assessed via:

- pH-dependent UV-Vis spectroscopy (monitoring aldehyde degradation at 270 nm).

- Storage recommendations: anhydrous, dark conditions at –20°C .

Advanced:

Contradictions arise from solvent polarity effects. In DMSO, the aldehyde forms a hydrate adduct (confirmed by ¹³C NMR at δ 90–95 ppm), while in toluene, it remains stable. Kinetic studies (Arrhenius plots) reveal activation energy for degradation .

How can computational modeling predict reactivity trends in 4-Methoxythiophene-3-carbaldehyde?

Advanced:

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

- Frontier molecular orbitals (HOMO-LUMO gap ≈ 4.2 eV), indicating nucleophilic attack susceptibility at the aldehyde group.

- Charge distribution maps show electron-withdrawing effects from the methoxy group, directing electrophilic substitution to the thiophene β-position .

What methodologies validate the purity of 4-Methoxythiophene-3-carbaldehyde for pharmacological studies?

Basic:

- HPLC : Retention time matching against certified standards (≥98% purity).

- Melting point : Consistency with literature values (±2°C) .

Advanced: - High-resolution mass spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ = 156.0421 Da).

- Microanalysis : Carbon/hydrogen/nitrogen ratios within 0.3% of theoretical values .

How are regioselective functionalization challenges addressed in thiophene derivatives?

Advanced:

- Directed ortho-metalation : Using lithium diisopropylamide (LDA) to deprotonate the methoxy-adjacent position, followed by electrophilic quenching (e.g., iodination).

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd(PPh₃)₄ catalysis and microwave-assisted heating (120°C, 30 min) .

What safety protocols are critical for handling 4-Methoxythiophene-3-carbaldehyde?

Basic:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation exposure (LD₅₀ > 2000 mg/kg in rodents) .

Advanced: - Spill management : Neutralize with sodium bicarbonate, followed by adsorption using vermiculite.

- Waste disposal : Incineration at >800°C to prevent aldehyde volatilization .

How do structural modifications of 4-Methoxythiophene-3-carbaldehyde impact biological activity?

Advanced:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.